2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline
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Overview
Description
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that features a fused ring system combining pyridine, imidazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
2-(Pyridin-2-yl)oxazole: Used in the synthesis of pharmaceuticals and fine chemicals.
Quinolinyl-pyrazoles: Noted for their pharmacological significance.
Uniqueness
2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. These characteristics make it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
CAS No. |
111857-46-6 |
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Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-pyridin-2-yl-3H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C15H10N4/c1-2-8-17-13(5-1)15-18-12-7-6-11-10(14(12)19-15)4-3-9-16-11/h1-9H,(H,18,19) |
InChI Key |
RACSGYIOBLCJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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